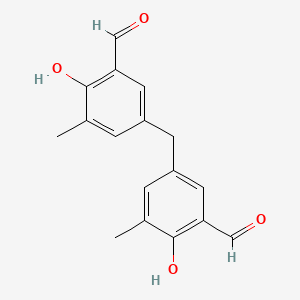

3,3'-Methylenebis(6-hydroxy-5-methylbenzaldehyde)

Cat. No. B8532197

Key on ui cas rn:

247172-40-3

M. Wt: 284.31 g/mol

InChI Key: NPPZYRRJNAXWID-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

USRE043067E1

Procedure details

1140.0 g (10.0 mols) of trifluoroacetic acid was put in a four-way flask with a capacity of 5 liters and the reaction container was substituted by nitrogen, after which 315.0 g (2.25 mols) of hexamethylene tetramine was added at a temperature of approx. 30° C., and then 288.0 g of 4,4′-methylene bis(2-methyl-6-hydroxymethylphenol) (1.0 mol; purity 93% based on high-speed liquid chromatograph (HPLC)) was added under agitation over 3 hours at a temperature of 40° C. to cause reaction. After the entire amount of the material had been added, the temperature was raised to 85° C., and then the mixture was further agitated for 3 hours as a post-reaction. After the reaction, the obtained liquid was partially collected and hydrolyzed, and then analyzed based on HPLC. As a result, the main component that appeared to be the target substance had a composition ratio of 70%. Next, 800.0 g of water was added to the liquid obtained from the reaction to implement hydrolysis reaction for 1 hour at a temperature of 60° C. Crystal precipitated during this reaction. After the reaction, 1471.0 g of 16% aqueous sodium hydroxide solution was added to neutralize the obtained mixture liquid, and then 50 g of methyl isobutyl ketone and 50 g of methanol were added further, after which the mixture was cooled and precipitated crystal was filtered out to obtain 302.3 g of a composition. The obtained composition was put in a four-way flask with a capacity of 2 liters, and 369.2 g of methyl isobutyl ketone and 255.6 g of toluene were added, and then the mixture was maintained at a temperature of 70° C. and agitated for 30 minutes in a slurry state. The mixture was cooled and precipitated crystal was filtered out and dried to obtain 196.8 g of yellow powder crystal having a purity of 95.8% based on HPLC. The yield with respect to 4,4′-methylene bis(2-methyl-6-hydroxymethylphenol) was 69.3%. Based on the results of NMR and mass spectrometry, the obtained crystal was confirmed to be the target substance.

Quantity

288 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

FC(F)(F)C(O)=O.C1N2CN3CN(C2)CN1C3.[CH2:18]([C:29]1[CH:34]=[C:33]([CH2:35][OH:36])[C:32]([OH:37])=[C:31]([CH3:38])[CH:30]=1)[C:19]1[CH:24]=[C:23]([CH2:25][OH:26])[C:22]([OH:27])=[C:21]([CH3:28])[CH:20]=1>C1(C)C=CC=CC=1.C(C(C)=O)C(C)C.CO>[CH2:18]([C:19]1[CH:24]=[C:23]([CH:25]=[O:26])[C:22]([OH:27])=[C:21]([CH3:28])[CH:20]=1)[C:29]1[CH:34]=[C:33]([CH:35]=[O:36])[C:32]([OH:37])=[C:31]([CH3:38])[CH:30]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1140 g

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)O)(F)F

|

Step Two

|

Name

|

|

|

Quantity

|

315 g

|

|

Type

|

reactant

|

|

Smiles

|

C1N2CN3CN1CN(C2)C3

|

Step Three

|

Name

|

|

|

Quantity

|

288 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC(=C(C(=C1)CO)O)C)C1=CC(=C(C(=C1)CO)O)C

|

Step Four

|

Name

|

|

|

Quantity

|

255.6 g

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Five

|

Name

|

|

|

Quantity

|

369.2 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C(C)C)C(=O)C

|

Step Six

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C(C)C)C(=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

85 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the mixture was further agitated for 3 hours as a post-reaction

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the entire amount of the material had been added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the obtained liquid was partially collected

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Next, 800.0 g of water was added to the liquid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained from the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

hydrolysis reaction for 1 hour at a temperature of 60° C

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Crystal precipitated during this reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the reaction, 1471.0 g of 16% aqueous sodium hydroxide solution

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

after which the mixture was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated crystal

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered out

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to obtain 302.3 g of a composition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was maintained at a temperature of 70° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

agitated for 30 minutes in a slurry state

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated crystal

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered out

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC(=C(C(=C1)C=O)O)C)C1=CC(=C(C(=C1)C=O)O)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 196.8 g | |

| YIELD: CALCULATEDPERCENTYIELD | 69.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |